molecular formula C18H17ClN4O4S B11106106 N-(4-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11106106
M. Wt: 420.9 g/mol
InChI Key: UZPHYIOOBYGWLR-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chloro-methylphenyl group with an indole-based hydrazone, linked through a methanesulfonamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Hydrazone: The initial step involves the reaction of an indole-2,3-dione with hydrazine to form the indole hydrazone intermediate.

    Coupling with Chloro-methylphenyl Group: The indole hydrazone is then coupled with 4-chloro-2-methylphenyl isocyanate under controlled conditions to form the desired hydrazone linkage.

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone or sulfonamide groups, potentially leading to the formation of amines or hydrazines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-Chloro-2-methylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The indole moiety may facilitate binding to aromatic or hydrophobic pockets, while the sulfonamide group could engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-2-methylphenyl)-N’-hydrazinecarbonylmethanesulfonamide: Lacks the indole moiety, potentially altering its biological activity.

    N-(4-Chloro-2-methylphenyl)-N-({N’-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide: Similar structure but with variations in the indole ring, which may affect its chemical properties and reactivity.

Uniqueness

The unique combination of the chloro-methylphenyl group, indole-based hydrazone, and methanesulfonamide moiety in N-(4-Chloro-2-methylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide distinguishes it from other compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClN4O4S

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H17ClN4O4S/c1-11-9-12(19)7-8-15(11)23(28(2,26)27)10-16(24)21-22-17-13-5-3-4-6-14(13)20-18(17)25/h3-9,20,25H,10H2,1-2H3

InChI Key

UZPHYIOOBYGWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C

Origin of Product

United States

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